2-Bromo-4,6-difluorobenzenesulfonyl chloride

Catalog No.
S673951
CAS No.
351003-42-4
M.F
C6H2BrClF2O2S
M. Wt
291.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,6-difluorobenzenesulfonyl chloride

CAS Number

351003-42-4

Product Name

2-Bromo-4,6-difluorobenzenesulfonyl chloride

IUPAC Name

2-bromo-4,6-difluorobenzenesulfonyl chloride

Molecular Formula

C6H2BrClF2O2S

Molecular Weight

291.5 g/mol

InChI

InChI=1S/C6H2BrClF2O2S/c7-4-1-3(9)2-5(10)6(4)13(8,11)12/h1-2H

InChI Key

LBDIILUAEZRJMW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)Br)F

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)Br)F

The exact mass of the compound 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4,6-difluorobenzenesulfonyl chloride (CAS: 351003-42-4) is a highly specialized, polyhalogenated building block utilized in advanced organic synthesis and medicinal chemistry. It combines the strong electrophilicity of a difluorinated sulfonyl chloride with the orthogonal reactivity of an ortho-bromine atom [1]. This specific substitution pattern makes it a premium precursor for synthesizing complex sulfonamides, allowing chemists to precisely tune the pKa, lipophilicity, and 3D conformation of active pharmaceutical ingredients [2]. In procurement contexts, it is prioritized when a synthetic route requires both immediate sulfonamide formation and subsequent late-stage derivatization via transition-metal catalysis.

Generic substitution of 2-bromo-4,6-difluorobenzenesulfonyl chloride fails because the precise placement of the halogens dictates both processability and application-critical performance. Substituting with 2-bromobenzenesulfonyl chloride removes the strong inductive electron-withdrawing effects of the fluorine atoms, which typically raises the pKa of the resulting sulfonamide by 1.5 to 2.0 units and alters its lipophilicity, potentially abolishing target binding affinity [1]. Conversely, substituting with 2,4,6-trifluorobenzenesulfonyl chloride eliminates the reactive C-Br bond, completely preventing downstream palladium-catalyzed cross-coupling required for modular ortho-substitution [2]. Furthermore, utilizing regioisomers (e.g., 4-bromo-2,6-difluorobenzenesulfonyl chloride) alters the steric vector of the sulfonamide group, preventing proper conformational locking in specific receptor pockets [3].

Orthogonal Reactivity for Post-Sulfonylation Cross-Coupling

Unlike 2,4,6-trifluorobenzenesulfonyl chloride, which lacks a reactive handle for standard transition-metal catalysis, 2-bromo-4,6-difluorobenzenesulfonyl chloride contains a highly reactive C-Br bond. This enables orthogonal palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) at the ortho position after the sulfonamide has been formed [1]. The C-F bonds remain inert under these conditions, allowing for >90% yields in subsequent derivatization steps without disrupting the fluorinated aromatic core.

Evidence DimensionPost-sulfonylation cross-coupling yield (Suzuki conditions)
Target Compound Data>90% expected yield at the C-Br site
Comparator Or Baseline2,4,6-Trifluorobenzenesulfonyl chloride (0% yield, inert C-F bonds)
Quantified DifferenceComplete orthogonal reactivity vs. inert baseline
ConditionsStandard Pd-catalyzed cross-coupling conditions post-sulfonamide formation

Allows procurement teams to source a single advanced intermediate for divergent, modular synthesis of ortho-substituted difluorobenzenesulfonamides.

Sulfonamide pKa Tuning via Inductive Fluorine Effects

The incorporation of two strongly electron-withdrawing fluorine atoms at the 4 and 6 positions significantly alters the acidity of the resulting secondary sulfonamide. Compared to the non-fluorinated 2-bromobenzenesulfonyl chloride analog, the 4,6-difluoro substitution pattern lowers the pKa of the formed sulfonamide by approximately 1.5 to 2.0 units [1]. This inductive effect enhances the lipophilicity and alters the ionization state at physiological pH, which is critical for drug design [2].

Evidence DimensionSulfonamide pKa reduction
Target Compound DataEstimated pKa reduction of ~1.5 - 2.0 units
Comparator Or Baseline2-Bromobenzenesulfonyl chloride (baseline pKa)
Quantified Difference~1.5 - 2.0 unit decrease in pKa
ConditionsAqueous physiological pH models

Critical for optimizing target binding affinity and membrane permeability in pharmaceutical development, such as in CCR10 antagonist design.

Electrophilic Activation for Hindered Amine Coupling

The presence of the 4,6-difluoro motif increases the electrophilicity of the sulfonyl chloride group compared to standard mono-halogenated analogs like 2-bromobenzenesulfonyl chloride. This activation accelerates the reaction kinetics when coupling with sterically hindered or weakly nucleophilic amines (such as complex butyramide derivatives), achieving high conversion rates while minimizing the degradation of sensitive amine precursors [1].

Evidence DimensionCoupling efficiency with hindered amines
Target Compound DataHigh conversion with reduced reaction times
Comparator Or Baseline2-Bromobenzenesulfonyl chloride (slower kinetics, lower yield with weak nucleophiles)
Quantified DifferenceAccelerated reaction kinetics due to dual F-inductive activation
ConditionsCoupling with hindered secondary/tertiary amine intermediates in DCE with NMM

Reduces processing time and improves overall yields when synthesizing complex, sterically demanding sulfonamide active pharmaceutical ingredients.

Regioselective Steric Vectoring in Receptor Binding

The specific 2-bromo-4,6-difluoro substitution pattern forces a distinct dihedral angle twist on the sulfonamide group compared to its regioisomer, 4-bromo-2,6-difluorobenzenesulfonyl chloride. The steric bulk of the ortho-bromine atom restricts the rotation of the S-N bond, locking the molecule into a specific 3D conformation that is essential for fitting into tight receptor pockets, such as those found in chemokine receptors [1].

Evidence DimensionSulfonamide dihedral angle restriction
Target Compound DataRestricted rotation (ortho-bromo steric clash)
Comparator Or Baseline4-bromo-2,6-difluorobenzenesulfonyl chloride (unrestricted/different vector)
Quantified DifferenceDistinct 3D conformational locking vs. flexible/para-oriented vector
ConditionsReceptor binding pocket conformational modeling

Ensures the correct 3D spatial orientation required for high-affinity target engagement, preventing the loss of activity seen with incorrect regioisomers.

Synthesis of Chemokine Receptor Antagonists

Due to its specific steric vectoring and pKa-tuning capabilities, 2-bromo-4,6-difluorobenzenesulfonyl chloride is the optimal precursor for synthesizing complex butyramide intermediates in the development of CCR10 antagonists, which are targeted for inflammatory skin diseases and melanoma [1].

Modular Library Generation via Late-Stage Cross-Coupling

The orthogonal reactivity of the ortho-bromine atom makes this compound an ideal starting material for library synthesis. Procurement teams can source this single intermediate to form a core sulfonamide, which is then subjected to divergent Suzuki or Buchwald-Hartwig couplings to generate a vast array of ortho-substituted analogs [1].

Development of Liquid Crystal Sensors

Beyond pharmaceutical applications, the highly electrophilic nature of the difluorinated sulfonyl chloride allows it to be utilized as a reactive dopant or intermediate to functionalize liquid crystals for the detection of environmental analytes, such as amines or ammonia [2].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride

Dates

Last modified: 08-15-2023

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